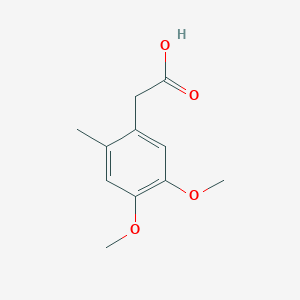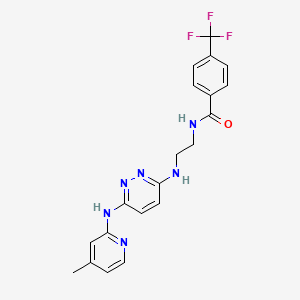![molecular formula C26H23N3O3S2 B2727689 4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 441290-48-8](/img/structure/B2727689.png)
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Microwave Promoted Synthesis and Heterocyclic Skeletons
Compounds with similar structural features have been synthesized using innovative methods such as microwave-promoted synthesis, demonstrating the efficiency and cleanness of such processes for creating complex molecules. For example, the base-catalyzed direct cyclization of corresponding thioureas with bromoacetone under microwave irradiation presents a cleaner, more efficient, and faster method for synthesizing benzamides and related heterocyclic skeletons. These methods are significant for advancing the synthesis of complex molecules for various scientific applications, including materials science and drug discovery (Saeed, 2009).
Anticancer and Antimicrobial Applications
Several studies focus on the synthesis and evaluation of benzamide derivatives and related compounds for their potential anticancer and antimicrobial activities. For instance, certain benzamide derivatives have been designed and synthesized with the aim of exploring their anticancer activity against various cancer cell lines. These efforts underscore the importance of structural modification and the exploration of novel compounds in the search for more effective anticancer agents. The evaluation of these compounds reveals moderate to excellent anticancer activity, indicating the potential therapeutic applications of such molecules (Ravinaik et al., 2021). Additionally, the antimicrobial potential of thiazole derivatives emphasizes the broad spectrum of biological activities possessed by these compounds, further highlighting their importance in developing new treatments for infectious diseases (Bikobo et al., 2017).
Electrochemical Synthesis and Green Chemistry
The development of metal- and reagent-free methods for synthesizing benzothiazoles and thiazolopyridines through electrochemical processes represents a significant advancement towards more sustainable and environmentally friendly chemical synthesis. Such methods not only facilitate the synthesis of biologically and materially important heterocycles but also align with the principles of green chemistry by minimizing the use of hazardous reagents and conditions (Qian et al., 2017).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-14-29(15-4-2)34(31,32)20-12-10-18(11-13-20)25(30)28-26-27-24-21-7-5-6-17-8-9-19(23(17)21)16-22(24)33-26/h3-7,10-13,16H,1-2,8-9,14-15H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVJNVQONKIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)





![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)



![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2727625.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)